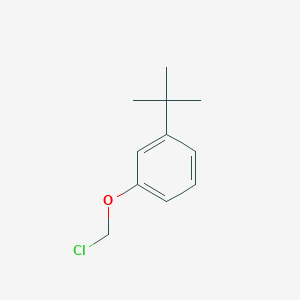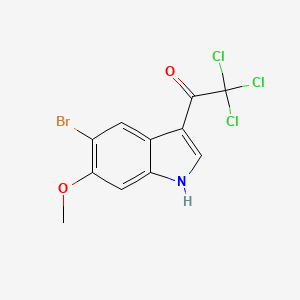
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The structure of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) consists of a t-butyl ester group attached to a PEG3 chain, which is further connected to two PEG3-amine groups. This unique structure imparts specific properties to the compound, making it useful for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) typically involves the following steps:
Formation of PEG3-t-butyl ester: This step involves the reaction of PEG3 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Introduction of PEG3-amine groups: The PEG3-t-butyl ester is then reacted with PEG3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This step results in the formation of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine).
Industrial Production Methods
Industrial production of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and quality.
化学反応の分析
Types of Reactions
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) undergoes various chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Amidation: The PEG3-amine groups can react with carboxylic acids or their derivatives to form amides.
Substitution: The amine groups can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Amidation: Carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of coupling agents (e.g., DCC, DMAP).
Substitution: Electrophiles such as alkyl halides or sulfonates.
Major Products Formed
Hydrolysis: Carboxylic acid derivatives.
Amidation: Amide derivatives.
Substitution: Substituted amine derivatives.
科学的研究の応用
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) has a wide range of applications in scientific research:
Chemistry: Used as a linker or spacer in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the formulation of coatings, adhesives, and other materials to improve their properties.
作用機序
The mechanism of action of N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is primarily based on its ability to interact with various molecular targets through its functional groups. The PEG chains provide solubility and flexibility, while the amine groups can form covalent bonds with other molecules. This allows the compound to act as a versatile linker or modifier in various applications.
類似化合物との比較
Similar Compounds
N-(Azido-PEG3)-N-Boc-PEG3-t-butyl ester: Contains an azido group instead of amine groups.
t-Boc-N-amido-PEG5-azide: Contains a longer PEG chain and an azido group.
t-boc-N-amido-PEG4-NHS ester: Contains an NHS ester group for coupling reactions.
Uniqueness
N-(t-butyl ester-PEG3)-N-bis(PEG3-amine) is unique due to its combination of t-butyl ester and PEG3-amine groups, which provide specific reactivity and solubility properties. This makes it particularly useful in applications where both ester and amine functionalities are required.
特性
分子式 |
C29H61N3O11 |
|---|---|
分子量 |
627.8 g/mol |
IUPAC名 |
tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C29H61N3O11/c1-29(2,3)43-28(33)4-10-34-16-22-40-25-19-37-13-7-32(8-14-38-20-26-41-23-17-35-11-5-30)9-15-39-21-27-42-24-18-36-12-6-31/h4-27,30-31H2,1-3H3 |
InChIキー |
SCZXOTPJFNYIEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN)CCOCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)





![N-[6-(Hydroxyamino)-4,5-dihydropyridin-2(3H)-ylidene]hydroxylamine](/img/structure/B13705451.png)

![Methyl 3-[7-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13705472.png)

![3-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyridazine](/img/structure/B13705480.png)
